Carbamic acid, dipropyl-, ethyl ester

Description

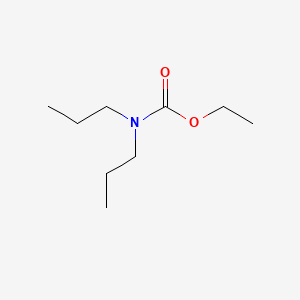

Structure

2D Structure

3D Structure

Properties

CAS No. |

6976-50-7 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

ethyl N,N-dipropylcarbamate |

InChI |

InChI=1S/C9H19NO2/c1-4-7-10(8-5-2)9(11)12-6-3/h4-8H2,1-3H3 |

InChI Key |

BPTCHOSQAFYVPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Carbamic Acid, Dipropyl , Ethyl Ester

Established Synthetic Pathways for Carbamic Acid, Dipropyl-, Ethyl Ester

Established methods for the synthesis of carbamic acid esters often rely on readily available starting materials and well-understood reaction mechanisms.

A primary and long-standing method for the synthesis of carbamic acid esters is the reaction between a secondary amine and an alkyl chloroformate. In the case of this compound, this involves the condensation of dipropylamine (B117675) with ethyl chloroformate.

This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which is formed during the condensation. The choice of base and solvent can influence the reaction rate and yield. The general procedure involves adding the ethyl chloroformate to a cooled solution of the amine. An aqueous solution of a base, such as sodium hydroxide (B78521), is often added concurrently to maintain a basic pH and drive the reaction to completion. The reaction temperature is carefully controlled, often kept below 5°C, to manage the exothermic nature of the reaction.

Table 1: Amine-Chloroformate Condensation Reaction Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Dipropylamine, Ethyl Chloroformate | Direct precursors for the target molecule. |

| Base | Sodium Hydroxide, Potassium Carbonate | Neutralizes HCl byproduct, driving equilibrium. |

| Solvent | Ether, Dichloromethane, THF, Dioxane | Provides a medium for the reaction. |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions. |

Upon completion, the organic layer containing the product is separated, dried, and purified, typically through distillation under reduced pressure to yield the final carbamic acid ester.

In a move towards greener and more sustainable chemistry, methods utilizing carbon dioxide as a C1 building block have gained prominence. These approaches avoid the use of hazardous reagents like phosgene (B1210022), which is a precursor for chloroformates. One such method involves the direct reaction of an amine, carbon dioxide, and an alkoxysilane compound.

This one-pot synthesis produces the desired carbamic acid ester with high yield and selectivity. The reaction is typically carried out in an autoclave under CO2 pressure at elevated temperatures, for instance, 150°C and 5 MPa. The alkoxysilane, such as tetramethoxysilane, acts as the alkylating agent in this process. This method is advantageous as it utilizes CO2 directly and can be performed in the presence of various catalysts. Another approach involves the reaction of CO2 with amines and epoxides to form carbamic esters.

Catalytic Transformations in Carbamic Ester Synthesis

The efficiency and selectivity of carbamic ester synthesis can be significantly enhanced through the use of catalysts. Various catalytic systems have been developed, employing transition metals, alkali metals, and ionic liquids.

Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl-containing compounds, including esters. This method typically involves the reaction of an aryl or alkyl halide, carbon monoxide, and an alcohol or amine in the presence of a palladium catalyst. For carbamate (B1207046) synthesis, this would entail the carbonylative coupling of dipropylamine with an appropriate ethylating agent.

These reactions can often be performed at atmospheric pressure of carbon monoxide, making the procedure more accessible. The choice of ligand, such as Xantphos, is crucial for the success of the transformation, influencing both the catalytic activity and the stability of the catalytic intermediates. Palladium-catalyzed carbonylation has been successfully applied to synthesize a wide range of esters and amides, demonstrating its versatility and functional group tolerance.

Several non-palladium catalytic systems have proven effective for the synthesis of carbamates, particularly in reactions utilizing carbon dioxide.

Zinc Catalysts : Zinc compounds, such as zinc acetate (B1210297) (Zn(OAc)2) and zinc chloride (ZnCl2), have been employed as effective catalysts for carbamate synthesis. In the reaction of an amine, CO2, and a silicate (B1173343) ester, Zn(OAc)2 showed the best performance among several zinc salts tested. The addition of an N-donor ligand like 1,10-phenanthroline (B135089) can further increase the yield. Zinc catalysts are advantageous due to their low cost and environmentally friendly nature. The catalytic cycle is believed to involve the formation of an isocyanate intermediate from the amine and CO2.

Alkali Metal Catalysts : Alkali metal compounds are also effective catalysts for the synthesis of carbamic acid esters from amines, CO2, and alkoxysilane compounds. Potassium carbonate (K2CO3), a common, inexpensive, and non-toxic chemical, has been successfully used as a catalyst for this transformation. In this system, the alkali metal acts as a Lewis acid, while the carbonate anion assists in the deprotonation of the amine, which is a key step in the catalytic process. This method is applicable to both aliphatic and aromatic amines.

Ionic Liquid Catalysts : Ionic liquids (ILs) have emerged as versatile catalysts and reaction media in organic synthesis. A superbase-derived protic ionic liquid, [DBUH][OAc], has been used to catalyze the direct synthesis of carbamates from an amine, CO2, and a silicate ester, achieving yields up to 96%. Imidazolium-based ionic liquids have also been shown to effectively catalyze the carbonylation of amines using dimethyl carbonate as the carbonylating agent, resulting in 100% selectivity for the carbamate product. The catalytic activity of ionic liquids is attributed to their ability to activate the reactants through hydrogen bonding and cooperative catalysis.

Table 2: Comparison of Catalytic Systems for Carbamate Synthesis from CO2

| Catalyst System | Catalyst Example | Key Features | Yield |

|---|---|---|---|

| Zinc | Zn(OAc)2 / 1,10-phenanthroline | Inexpensive, reusable, amine-selective. | Up to 96% |

| Alkali Metal | K2CO3 | Inexpensive, common, safe, no ligand required. | Up to 97% |

| Ionic Liquid | [DBUH][OAc] | Easily prepared, activates both aliphatic and aromatic amines. | Up to 96% |

Novel Synthetic Protocols for Substituted Carbamic Acid Esters

Research continues to yield novel and improved methods for the synthesis of substituted carbamic acid esters, focusing on efficiency, safety, and sustainability. One-pot syntheses are particularly attractive as they reduce waste and simplify procedures. For instance, new carbamate-type molecular tweezers have been synthesized in good yields (91-96%) via a one-pot method under microwave irradiation. Another approach involves the use of triphosgene (B27547) and an alcohol to convert amines into the corresponding carbamic acid esters under a nitrogen atmosphere, achieving yields between 67% and 92%. These newer methods often provide rapid and efficient access to a diverse range of carbamate structures.

One-Pot Reductive Condensation Methodologies

One-pot multicomponent reactions are highly valued in organic synthesis for their efficiency, reduction of waste, and simplification of purification processes. orientjchem.org While specific literature detailing a one-pot reductive condensation for the direct synthesis of this compound is not prevalent, the synthesis can be conceptually designed based on the principles of reductive amination.

This theoretical approach would involve the condensation of an aldehyde with a secondary amine to form an intermediate, which is then reduced and subsequently trapped by a carboxylating agent in the same reaction vessel. For the target molecule, this could involve the reaction of propanal with dipropylamine. The initial reaction would form an enamine or an iminium ion intermediate. In the presence of a suitable reducing agent, this intermediate would be reduced to form dipropylamine. The final step would be the in-situ reaction with an ethyl-carboxylation agent, such as ethyl chloroformate or a related reagent, to yield the final product, this compound. Optimizing such a one-pot protocol would require careful selection of reagents and conditions to avoid side reactions and ensure high conversion to the desired carbamate.

Synthesis from Alkyl Halides and Amines

A well-established and highly reliable method for the synthesis of N,N-disubstituted carbamates is the reaction of a secondary amine with an alkyl haloformate. fishersci.co.uk This method is directly applicable to the preparation of this compound.

The synthesis involves the nucleophilic substitution reaction where dipropylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. orgsyn.orgyoutube.com This reaction results in the formation of the desired carbamate and hydrogen chloride (HCl) as a byproduct. Due to the basic nature of the starting amine, the generated HCl would react with unreacted dipropylamine to form a stable ammonium (B1175870) salt, rendering it inactive for the desired reaction. To prevent this and drive the reaction to completion, an external base is typically added to neutralize the HCl as it is formed. Common bases for this purpose include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium hydroxide or potassium carbonate. orgsyn.org The reaction is often performed in an inert solvent, such as diethyl ether or toluene, at reduced temperatures to control the exothermic nature of the reaction. orgsyn.orgrutgers.edu

Table 1: Typical Reaction Parameters for Synthesis from Dipropylamine and Ethyl Chloroformate

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Dipropylamine, Ethyl chloroformate | orgsyn.org |

| Base | Sodium hydroxide, Triethylamine, or Potassium carbonate | orgsyn.org |

| Solvent | Diethyl ether, Toluene, or a biphasic aqueous/organic system | orgsyn.orgrutgers.edu |

| Temperature | Typically low temperatures (e.g., 0-5 °C) to control exothermicity | orgsyn.org |

| Stoichiometry | Amine:Chloroformate:Base ratio is typically near 1:1:1 | orgsyn.org |

| Workup | Aqueous wash to remove salts, followed by extraction and distillation | orgsyn.org |

This synthetic route is robust and generally provides high yields of the carbamate product after purification. orgsyn.org

Strategies for Functionalization and Structural Diversification of this compound Analogues

The carbamate functional group is a stable, amide-ester hybrid structure that offers opportunities for structural modification to modulate physicochemical properties. acs.orgmetu.edu.tr Diversification of this compound analogues can be achieved by modifying the N-alkyl or O-alkyl substituents.

Modification of N-Alkyl Groups: The most direct strategy for diversifying the N-substituents is to employ different secondary amines in the synthesis described in section 2.3.2. By replacing dipropylamine with other secondary amines bearing various functional groups (e.g., alkenes, alkynes, ethers, or other aromatic rings), a wide library of analogues can be generated. This allows for systematic variation of steric bulk and electronic properties around the nitrogen atom.

Modification of O-Alkyl Groups: Similarly, the ethyl ester portion of the molecule can be altered by using different alkyl chloroformates (e.g., methyl, butyl, or benzyl (B1604629) chloroformate) in the initial synthesis. rutgers.edu This modifies the ester group and can influence properties such as lipophilicity and metabolic stability. An alternative approach is transesterification, where the ethyl group of the pre-formed carbamate is exchanged with a different alcohol under catalytic conditions, although this method is less common than building the desired ester directly.

Functionalization of Alkyl Chains: For more complex analogues, functional groups can be incorporated into the propyl or ethyl chains. This requires starting with functionalized precursors, such as a di(hydroxypropyl)amine or ethanol (B145695) bearing a desired functional group. These strategies allow for the introduction of reactive handles for further conjugation or for tuning the molecule's interaction with biological systems. The inherent stability and specific conformational preferences of the carbamate bond are key features to consider when designing such analogues. nih.govchemrxiv.org

Green Chemistry Principles in Carbamic Ester Synthesis

Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene or its derivatives, such as ethyl chloroformate. nih.govresearchgate.net Modern synthetic chemistry emphasizes the use of greener, safer, and more sustainable methods.

A primary focus of green carbamate synthesis is the replacement of phosgene-based reagents with carbon dioxide (CO₂). psu.edu CO₂ is an abundant, non-toxic, and renewable C1 feedstock. rsc.org Several catalytic systems have been developed to facilitate the synthesis of carbamates directly from an amine, an alcohol, and CO₂. psu.edu This approach typically involves the reaction of the amine with CO₂ to form a carbamic acid or a carbamate salt intermediate, which is then esterified by the alcohol. nih.govrsc.org The main challenge is the removal of water, a byproduct that can limit the reaction equilibrium. nih.gov This has been addressed by using dehydrating agents or by employing reaction conditions such as high pressure or the use of supercritical CO₂. nih.govresearchgate.net

Another green strategy is the use of dialkyl carbonates, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), as alternative carboxylating agents. researchgate.netresearchgate.net These reagents are less hazardous than chloroformates and react with amines, often under catalytic conditions, to produce carbamates. The only byproduct is a simple alcohol, which can often be recycled. researchgate.net

Table 2: Comparison of Synthetic Routes for Carbamates based on Green Chemistry Principles

| Feature | Chloroformate Method | Direct CO₂ Method | Dialkyl Carbonate Method |

|---|---|---|---|

| Carbon Source | Ethyl Chloroformate (Phosgene derivative) | Carbon Dioxide (CO₂) | Diethyl Carbonate |

| Toxicity/Hazard | High (Corrosive, toxic precursors) | Low (Non-toxic) | Moderate (Flammable) |

| Byproducts | HCl (requires neutralization), salts | Water | Ethanol (recyclable) |

| Atom Economy | Moderate | High | High |

| Conditions | Often requires inert solvents, low temp. | Requires catalyst, often elevated pressure/temp. | Requires catalyst, moderate temp. |

| References | orgsyn.orgnih.gov | nih.govpsu.eduorganic-chemistry.org | researchgate.netresearchgate.net |

The development of efficient catalytic systems, including basic catalysts, organocatalysts, and metal complexes, is crucial for advancing these greener synthetic routes, making them viable alternatives to traditional methods. psu.eduacs.org

Chemical Reactivity and Mechanistic Insights into Carbamic Acid, Dipropyl , Ethyl Ester Transformations

Hydrolytic Pathways and Kinetic Analysis of Carbamate (B1207046) Ester Cleavage

The hydrolytic decomposition of carbamate esters, including ethyl dipropylcarbamate, is a critical area of study, revealing pathways that are highly dependent on pH. The cleavage of the ester linkage can proceed through several mechanisms, primarily categorized as acid-catalyzed, neutral, and base-catalyzed hydrolysis. clemson.edu

Under acidic conditions, the hydrolysis of carbamates is generally slow. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, for many carbamates, this pathway is not considered a dominant mechanism under typical environmental conditions. clemson.edu

Neutral hydrolysis, occurring in the pH range of approximately 6 to 8, involves the direct attack of a water molecule on the carbonyl carbon. clemson.edu This process is often slower compared to acid- or base-catalyzed pathways.

Base-catalyzed hydrolysis is a significant degradation pathway for carbamates. clemson.edu For N,N-disubstituted carbamates like ethyl dipropylcarbamate, the reaction typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the ester bond to yield the corresponding alcohol (ethanol), and the carbamic acid, which subsequently decomposes to a secondary amine (dipropylamine) and carbon dioxide. nih.govresearchgate.net

An alternative mechanism, the elimination-addition (E1cB) pathway, is more common for carbamates with a hydrogen on the nitrogen atom (N-monosubstituted carbamates). This pathway involves the deprotonation of the nitrogen, followed by the elimination of the alkoxy group to form an isocyanate intermediate, which is then rapidly hydrolyzed. rsc.org For N,N-dialkylcarbamates, the absence of a proton on the nitrogen makes the BAc2 mechanism the more probable route for hydrolysis under basic conditions. clemson.edu

The kinetics of hydrolysis are strongly influenced by pH. The rate of hydrolysis generally increases with increasing hydroxyl ion concentration in alkaline solutions. nih.gov

Table 1: General Influence of pH on Carbamate Hydrolysis Mechanisms

| pH Range | Dominant Mechanism | General Rate |

| < 6 | Acid-Catalyzed | Slow |

| 6 - 8 | Neutral Hydrolysis | Very Slow |

| > 8 | Base-Catalyzed (BAc2) | Increases with pH |

Reactivity with Nucleophilic Reagents and Electrophilic Species

The carbamate functional group in ethyl dipropylcarbamate possesses both nucleophilic and electrophilic characteristics, allowing it to react with a variety of reagents.

Reactivity with Nucleophiles: The carbonyl carbon of the carbamate is electrophilic and can be attacked by nucleophiles. This reactivity is central to its hydrolytic cleavage by water or hydroxide ions. Other strong nucleophiles can also displace the ethoxy group. For instance, aminolysis can occur where amines attack the carbonyl carbon, leading to the formation of ureas.

Reactivity with Electrophiles: The nitrogen and oxygen atoms of the carbamate group have lone pairs of electrons, making them potential nucleophilic centers that can react with electrophiles.

N-Alkylation and N-Acylation: While the nitrogen in N,N-dialkylcarbamates is less nucleophilic than in amines due to the electron-withdrawing effect of the carbonyl group, reactions with strong electrophiles are possible. researchgate.net For carbamates with an N-H bond, deprotonation followed by alkylation is a common method for introducing alkyl groups. researchgate.net N-acylation of carbamates can be achieved using acylating agents like acid anhydrides or acid chlorides, often in the presence of a Lewis acid or a strong base to enhance the nucleophilicity of the nitrogen. semanticscholar.orgsciforum.net These reactions produce N-acyl carbamates, which are valuable synthetic intermediates. semanticscholar.org

O-Alkylation: The carbonyl oxygen can also be a site for electrophilic attack, particularly with hard electrophiles like silyl (B83357) halides. For example, the reaction of carbamates with trimethylsilyl (B98337) iodide (TMSI) can proceed through the intermediacy of a silyl carbamate. nih.gov

Recent developments have shown that the carbamate group can act as a directing group in C-H functionalization reactions. For example, under cobalt(III) catalysis, carbamates can direct the selective alkylation of aromatic rings. acs.org Iron-catalyzed cross-coupling reactions have also been developed for the alkylation of aryl carbamates with Grignard reagents, forming new carbon-carbon bonds. nih.gov

Thermal Decomposition Profiles and Fragmentation Mechanisms

When subjected to elevated temperatures, carbamate esters undergo thermal decomposition, or pyrolysis. The specific products and pathways depend on the structure of the carbamate and the conditions employed. For N,N-dialkylcarbamates, pyrolysis can lead to the formation of the corresponding secondary amine, an alkene, and carbon dioxide. This decomposition is thought to proceed through a concerted, cyclic elimination mechanism (a cis-elimination), particularly if the alkyl group of the ester has a hydrogen atom on the beta-carbon.

In the case of ethyl dipropylcarbamate, heating would likely lead to the formation of dipropylamine (B117675), ethylene (B1197577), and carbon dioxide.

Pyrolysis of related compounds like β-hydroxyethyl dimethylcarbamate (B8479999) has been shown to yield dimethylammonium dimethylcarbamate, ethylene glycol, and dimethylaminoethanol. google.com The fragmentation patterns observed in mass spectrometry can provide insight into the decomposition pathways. Common fragmentation of carbamate esters involves the cleavage of the C-O ester bond and the N-C(O) bond.

Rearrangement Reactions and Isomerization Processes

Beyond the photo-Fries rearrangement, carbamates can participate in other types of molecular rearrangements. One notable example is the Newman-Kwart rearrangement (NKR), which involves the intramolecular migration of an aryl group in O-aryl thiocarbamates to produce S-aryl thiocarbamates upon heating. organic-chemistry.org While the direct analogue for oxygen carbamates is less common, this highlights the potential for intramolecular migrations in this class of compounds.

Isomerization processes in ethyl dipropylcarbamate are primarily related to rotation around the various single bonds. The most significant of these is the restricted rotation around the nitrogen-carbonyl (N-CO) bond, which is discussed in the next section. Other isomerization processes, such as skeletal rearrangements, are not commonly observed for simple N,N-dialkylcarbamic acid esters under typical conditions. mst.edu

Conformational Analysis and Amide Resonance Phenomena

The conformational properties of ethyl dipropylcarbamate are dominated by the electronic structure of the carbamate group. Similar to amides, the carbamate functional group exhibits significant amide resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group.

This resonance can be represented by two main contributing structures. This delocalization imparts a partial double bond character to the nitrogen-carbonyl (N-CO) bond. nd.edu Consequently, rotation around this bond is restricted, leading to a relatively high rotational energy barrier and a planar or near-planar arrangement of the atoms involved (R₂N-C=O). colostate.edu

The barrier to rotation around the N-CO bond in carbamates can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. colostate.eduacs.org By measuring the temperature at which the signals for the non-equivalent N-alkyl groups coalesce, the free energy of activation (ΔG‡) for rotation can be determined. nd.edu For typical N,N-dialkylcarbamates, this barrier is in the range of 15-20 kcal/mol. colostate.edu The exact value is influenced by the steric and electronic nature of the substituents on the nitrogen and oxygen atoms, as well as the polarity of the solvent. nd.educolostate.edu Electron-withdrawing groups on the nitrogen tend to decrease the rotational barrier by reducing the electron donation from the nitrogen to the carbonyl, thus decreasing the double bond character of the C-N bond. nd.edunih.gov

Table 2: Typical Rotational Barriers (ΔG‡) for N,N-Dialkylcarbamates

| Compound Class | Typical Rotational Barrier (kcal/mol) | Method |

| N-Alkylcarbamates | ~16 | Dynamic NMR |

| N-Phenylcarbamates | ~12.5 | Dynamic NMR |

| N,N-Dimethylacetamide | ~18-20 | Dynamic NMR |

The presence of two propyl groups on the nitrogen in ethyl dipropylcarbamate will also lead to various conformations due to rotation around the N-C(propyl) and C-C bonds within the propyl chains. However, the most significant conformational feature remains the restricted rotation about the N-CO bond due to amide resonance.

Advanced Spectroscopic and Chromatographic Characterization of Carbamic Acid, Dipropyl , Ethyl Ester

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Carbamic Esters

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of volatile and semi-volatile organic compounds, including many carbamic acid esters. However, the thermal lability of some carbamates can present a challenge, necessitating careful method development.

Method Development and Optimization for Enhanced Specificity

The development of a robust GC-MS method for the analysis of Carbamic acid, dipropyl-, ethyl ester requires careful optimization of several parameters to ensure high specificity and sensitivity. The choice of the GC column is critical; a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable for carbamate (B1207046) analysis.

Key parameters for optimization include the injector temperature, the oven temperature program, and the carrier gas flow rate. A lower injector temperature can be beneficial to prevent the thermal degradation of the analyte. A programmed temperature ramp for the oven allows for the efficient separation of the target analyte from matrix components.

The mass spectrometer operating in electron ionization (EI) mode will produce a characteristic fragmentation pattern for this compound. The expected molecular ion peak ([M]⁺) would be at m/z 187. The fragmentation is likely to proceed through several key pathways, including α-cleavage and McLafferty-type rearrangements.

Predicted Electron Ionization Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway |

| 187 | [C₁₀H₂₁NO₂]⁺ | Molecular Ion |

| 158 | [C₈H₁₆NO₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 144 | [C₇H₁₄NO₂]⁺ | Loss of a propyl radical (•C₃H₇) |

| 114 | [C₆H₁₂NO]⁺ | McLafferty rearrangement with loss of C₃H₇N |

| 100 | [C₅H₁₀NO]⁺ | α-cleavage, loss of C₃H₇ |

| 86 | [C₅H₁₂N]⁺ | α-cleavage, loss of COOC₂H₅ |

| 72 | [C₄H₁₀N]⁺ | α-cleavage, loss of C₃H₇ and CO |

| 43 | [C₃H₇]⁺ | Propyl cation |

Application of Tandem Mass Spectrometry (GC-MS/MS)

Tandem mass spectrometry (GC-MS/MS) offers a significant enhancement in selectivity and sensitivity compared to single quadrupole GC-MS. This is particularly advantageous when analyzing complex matrices where co-eluting compounds might interfere with the identification and quantification of the target analyte.

In a GC-MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected and subjected to collision-induced dissociation (CID) to generate product ions. The transitions from the precursor ion to the product ions are highly specific to the analyte's structure. For this compound, multiple reaction monitoring (MRM) mode can be employed for quantitative analysis.

Illustrative MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 187.2 | 144.1 | 10 |

| 187.2 | 86.1 | 15 |

| 144.1 | 100.1 | 10 |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.

Fluorescence Detection (FLD) Techniques and Derivatization Strategies

Fluorescence detection can provide high sensitivity and selectivity. However, many carbamates, including this compound, are not naturally fluorescent. Therefore, a derivatization step is often required to introduce a fluorophore into the molecule.

A common derivatization strategy for N-methylcarbamates involves post-column hydrolysis to yield methylamine, which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol to form a highly fluorescent isoindole derivative. However, this approach is not directly applicable to N,N-disubstituted carbamates like this compound, as they lack the N-H proton necessary for the reaction with OPA.

Alternative derivatization strategies for tertiary amines could potentially be adapted, although they are less common in routine carbamate analysis. These might include oxidative cleavage to a secondary amine followed by derivatization, but such methods add complexity and potential for variability. A more direct approach for N,N-disubstituted carbamates would be to utilize a detection method that does not rely on the presence of an N-H proton.

Diode Array Detection (DAD) and Other Spectrophotometric Methods

Diode Array Detection (DAD) is a powerful spectrophotometric method that provides spectral information across a range of wavelengths for each point in the chromatogram. This allows for the determination of the analyte's UV-Vis absorption spectrum, which can be used for identification and peak purity assessment.

This compound is expected to have a UV absorption maximum in the range of 200-230 nm due to the n→π* transition of the carbonyl group in the carbamate moiety. The analysis would typically be performed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Typical HPLC-DAD Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (for quantification), 200-400 nm (for spectral acquisition) |

| Expected Retention Time | 4-6 minutes |

The use of DAD allows for the confirmation of the analyte's identity by comparing its UV spectrum with that of a reference standard. It also helps in identifying potential co-eluting impurities that might not be resolved chromatographically.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl and propyl groups. The protons on the carbons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| O-CH₂ -CH₃ | ~4.1 | Quartet | 2H |

| N-(CH₂ -CH₂-CH₃)₂ | ~3.2 | Triplet | 4H |

| N-(CH₂-CH₂ -CH₃)₂ | ~1.6 | Sextet | 4H |

| O-CH₂-CH₃ | ~1.2 | Triplet | 3H |

| N-(CH₂-CH₂-CH₃ )₂ | ~0.9 | Triplet | 6H |

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is expected to be the most deshielded signal.

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O | ~156 |

| O -CH₂-CH₃ | ~61 |

| N -(CH₂-CH₂-CH₃)₂ | ~48 |

| N-(CH₂-C H₂-CH₃)₂ | ~21 |

| O-CH₂-C H₃ | ~15 |

| N-(CH₂-CH₂-C H₃)₂ | ~11 |

A fascinating aspect of N,N-disubstituted carbamates that can be studied by NMR is the restricted rotation around the C-N bond due to its partial double bond character. This restricted rotation can lead to the observation of separate signals for the two propyl groups at low temperatures, as they become diastereotopic. Dynamic NMR (DNMR) experiments, where spectra are acquired at different temperatures, can be used to determine the energy barrier for this rotational process. As the temperature is increased, the rate of rotation increases, leading to the coalescence of the separate signals into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotation.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For ethyl dipropylcarbamate, ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks, respectively. Due to the lack of a publicly available experimental spectrum for this specific molecule, the following characterization is based on established chemical shift principles and data from analogous structures.

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The electron-withdrawing effect of the nitrogen and oxygen atoms within the carbamate functional group influences the chemical shifts of adjacent protons, causing them to appear further downfield.

Ethyl Group (CH₂): The methylene (B1212753) protons (-O-CH₂ -CH₃) are directly attached to the ester oxygen, making them the most deshielded aliphatic protons, expected to appear as a quartet.

Propyl Group (CH₂): The methylene protons attached to the nitrogen atom (N-(CH₂ -CH₂-CH₃)₂) are also deshielded and are expected to appear as a triplet.

Propyl Group (CH₂): The central methylene protons of the propyl groups (-CH₂-CH₂ -CH₃) will appear as a multiplet due to coupling with protons on both adjacent carbons.

Ethyl and Propyl Groups (CH₃): The terminal methyl protons of the ethyl (-O-CH₂-CH₃ ) and propyl (-(CH₂)₂-CH₃ ) groups are the most shielded and will appear as triplets in the upfield region of the spectrum.

Predicted ¹H NMR Data for Ethyl Dipropylcarbamate

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -O-CH₂-CH₃ | ~4.1 | Quartet |

| N-(CH₂-CH₂-CH₃)₂ | ~3.2 | Triplet |

| -CH₂-CH₂-CH₃ | ~1.6 | Multiplet (Sextet) |

| -(CH₂)₂-CH₃ | ~0.9 | Triplet |

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five distinct carbon environments. The carbonyl carbon of the carbamate group is the most deshielded and appears significantly downfield.

Predicted ¹³C NMR Data for Ethyl Dipropylcarbamate

| Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~156 |

| -O-CH₂-CH₃ | ~61 |

| N-(CH₂-CH₂-CH₃)₂ | ~49 |

| -CH₂-CH₂-CH₃ | ~21 |

| -O-CH₂-CH₃ | ~15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For ethyl dipropylcarbamate, COSY would show a cross-peak between the methylene and methyl protons of the ethyl group (~4.1 ppm and ~1.2 ppm). It would also show correlations between the three sets of protons within the propyl group: N-CH₂ (~3.2 ppm) would correlate with the central -CH₂ - (~1.6 ppm), which in turn would correlate with the terminal -CH₃ (~0.9 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is invaluable for assigning the carbon skeleton. For example, the proton quartet at ~4.1 ppm would show a cross-peak to the carbon signal at ~61 ppm, confirming their assignment as the -O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which helps to connect the different fragments of the molecule. Key HMBC correlations for confirming the structure of ethyl dipropylcarbamate would include:

A cross-peak from the ethyl methylene protons (-O-CH₂ -) to the carbonyl carbon (C =O) at ~156 ppm.

A cross-peak from the propyl N-methylene protons (N-CH₂ -) to the carbonyl carbon (C =O).

Correlations from the propyl N-methylene protons (N-CH₂ -) to the other two carbons within the propyl chain.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of ethyl dipropylcarbamate is expected to be dominated by absorptions corresponding to the carbamate group and the alkyl chains.

The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration of the carbamate group, which is expected to appear in the range of 1700-1680 cm⁻¹. The exact position is influenced by the electronic effects of the neighboring nitrogen and oxygen atoms. Other significant absorptions include the C-N stretching vibration, the C-O stretching vibrations of the ester linkage, and the various C-H stretching and bending vibrations of the ethyl and propyl groups.

Predicted FTIR Absorption Bands for Ethyl Dipropylcarbamate

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2960-2850 | Strong |

| C=O (Carbamate) | Stretching | 1700-1680 | Strong, Sharp |

| C-N | Stretching | 1250-1180 | Medium-Strong |

| C-O | Stretching | 1200-1050 | Medium-Strong |

Sample Preparation Methodologies for Carbamic Ester Analysis

Effective sample preparation is critical for accurate quantification of carbamic esters, as it serves to isolate the analyte from complex matrices, remove interferences, and concentrate it to detectable levels. Solid-phase extraction (SPE) and solid-phase microextraction (SPME) are widely used for these purposes.

SPE is a robust and widely adopted technique for the cleanup and concentration of carbamates from liquid samples like water, milk, or juice. rsc.orgmdpi.com The general protocol involves several key steps:

Sorbent Selection: Reversed-phase sorbents, such as octadecyl-bonded silica (B1680970) (C18), are commonly used for moderately polar compounds like carbamic esters. Porous organic polymers are also effective. rsc.org

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol (B129727) or acetonitrile to activate the sorbent, followed by an equilibration step with deionized water or a buffer matching the sample's pH.

Sample Loading: The sample is passed through the conditioned cartridge at a controlled flow rate. The carbamate analyte is retained on the solid phase through hydrophobic interactions, while more polar matrix components pass through.

Washing: An intermediate wash step with a weak solvent (e.g., water or a low percentage of organic solvent in water) is often employed to remove any remaining weakly bound interferences.

Elution: The retained ethyl dipropylcarbamate is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol. This step effectively concentrates the analyte into a clean solution ready for chromatographic analysis. mdpi.com

Factors such as sample pH, sample volume, and elution solvent volume are typically optimized to maximize recovery. rsc.org

SPME is a solvent-free, miniaturized sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. bioregistry.io It is particularly useful for trace analysis in water and other clean matrices.

Fiber Selection: The choice of fiber coating is crucial. For carbamates, fibers with mixed-phase polarities, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), are often optimal as they can effectively adsorb moderately polar analytes. bioregistry.io

Extraction Mode:

Direct Immersion (DI-SPME): The coated fiber is directly immersed into the liquid sample. Agitation (e.g., stirring) is required to facilitate the mass transfer of the analyte from the sample to the fiber coating.

Headspace (HS-SPME): For more volatile or semi-volatile compounds, the fiber is exposed to the vapor phase (headspace) above the sample. This mode is effective for complex or "dirty" matrices as it prevents non-volatile interferences from contaminating the fiber.

Optimization of Extraction: To enhance extraction efficiency, several parameters are optimized, including extraction time, temperature, sample agitation speed, and the ionic strength of the sample (often increased by adding salt like NaCl, known as the "salting-out" effect). bioregistry.io

Desorption: After extraction, the analyte is thermally desorbed from the fiber in the hot injection port of a gas chromatograph (GC) or eluted with a solvent for analysis by high-performance liquid chromatography (HPLC).

Method Validation and Quality Control in Carbamic Ester Quantification

To ensure that an analytical method for quantifying ethyl dipropylcarbamate is reliable, accurate, and reproducible, it must be thoroughly validated. Method validation is a formal process that establishes the performance characteristics of a method. Key parameters evaluated for chromatographic methods are defined by international guidelines. nih.govstanford.eduhmdb.ca

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards at different concentrations. The relationship is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.995. nih.govstanford.edu

Accuracy (Recovery): Accuracy measures the closeness of the experimental value to the true value. It is typically evaluated through recovery studies by analyzing blank samples spiked with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). Acceptable recovery rates are generally within the 80-120% range. nih.govwikipedia.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.

For trace analysis, an RSD of ≤ 15-20% is often considered acceptable. hmdb.cawikipedia.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is often calculated as the concentration that yields a signal-to-noise ratio of 3. hmdb.ca

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is often calculated as the concentration that yields a signal-to-noise ratio of 10. The LOQ must be lower than any regulatory limits for the compound. nih.govhmdb.cawikipedia.org

Applications of Carbamic Acid, Dipropyl , Ethyl Ester in Diverse Scientific Domains Non Clinical Research Focus

Role as a Key Synthetic Intermediate in Organic Synthesis

Carbamates, as a class of compounds, are valuable intermediates in organic synthesis, and ethyl dipropylcarbamate is no exception. They are frequently used as protecting groups for amines due to their stability under a range of reaction conditions and the relative ease of their removal. The dipropyl groups on the nitrogen atom of ethyl dipropylcarbamate influence its steric and electronic properties, which can be leveraged in specific synthetic strategies.

In synthetic pathways, the carbamate (B1207046) functional group can be transformed into other important functionalities. For instance, carbamates can be precursors for the synthesis of isocyanates, which are highly reactive intermediates used in the production of ureas and other nitrogen-containing compounds. The specific utility of ethyl dipropylcarbamate in a synthetic route would be determined by the desired final product and the compatibility of its dipropyl and ethyl ester moieties with the required reaction conditions.

Utility in Materials Science and Polymer Chemistry

The field of materials science has explored the use of various carbamate compounds in the creation of novel polymers and coatings.

Precursors for Polyurethane-Related Materials

While ethyl carbamate itself is not a direct component of polyurethanes, the broader class of carbamates is central to polyurethane chemistry. Polyurethanes are synthesized through the reaction of isocyanates with polyols, forming the characteristic carbamate (urethane) linkage in the polymer backbone. Research in this area sometimes involves the use of various carbamate compounds as model systems or starting materials for the synthesis of specialized isocyanates or polyols. The properties of the resulting polyurethane, such as its rigidity, elasticity, and thermal stability, can be tuned by modifying the structure of the precursor molecules.

Applications in Coatings and Resins

Carbamate-containing compounds have been investigated for their potential in the formulation of coatings and resins. These materials can offer desirable properties such as good adhesion, chemical resistance, and durability. The specific structure of ethyl dipropylcarbamate could be explored in the synthesis of additives or modifiers for existing coating formulations to enhance specific performance characteristics.

Applications in Agrochemical Research

The carbamate and thiocarbamate families of chemicals have a long history of use in agriculture as pesticides. Research in this domain continually seeks to develop new and more effective crop protection agents.

Development of Crop Protection Agents (Herbicides, Fungicides, Insecticides)

Carbamates are known to act as cholinesterase inhibitors, a mechanism that is effective against a wide range of insect pests. Thiocarbamates, a related class of compounds, are widely used as herbicides. For example, EPTC (Eptam), a thiocarbamate herbicide, is used to control annual and perennial grasses. epa.gov Research into new crop protection agents often involves the synthesis and screening of a large number of structurally related compounds. Ethyl dipropylcarbamate could serve as a scaffold or an intermediate in the synthesis of novel candidate molecules for herbicides, fungicides, or insecticides. The biological activity of such compounds is highly dependent on their specific molecular structure.

| Agrochemical Class | General Mechanism of Action | Relevance of Carbamate Structure |

| Insecticides | Inhibition of acetylcholinesterase | The carbamate moiety is crucial for binding to the enzyme's active site. |

| Herbicides | Inhibition of lipid synthesis (for thiocarbamates) | Structural modifications can alter selectivity and efficacy against different weed species. |

| Fungicides | Disruption of fungal cell processes | The overall molecular structure influences the compound's ability to penetrate fungal cells and interfere with their growth. |

Studies on Plant Growth Regulation

Beyond crop protection, some chemical compounds are investigated for their ability to regulate plant growth. This can include promoting root growth, influencing flowering time, or increasing crop yield. While specific research on ethyl dipropylcarbamate as a plant growth regulator is not widely documented, the structural motifs present in this compound are of interest in the broader field of agrochemical research. The exploration of novel chemical structures for their effects on plant physiology is an ongoing area of scientific inquiry.

Strategic Use as Protecting Groups for Amines and Amino Acids in Peptide Chemistry

The protection of amine groups is a fundamental requirement in the stepwise synthesis of peptides to prevent unwanted side reactions and ensure the correct amino acid sequence. chem-station.comnih.gov Carbamates are one of the most popular choices for amine-protecting groups because they effectively render the nitrogen non-nucleophilic, are stable under a wide variety of reaction conditions, and can be removed selectively. masterorganicchemistry.comorganic-chemistry.org

While classic protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are extensively documented, the principles of carbamate chemistry allow for the consideration of other derivatives, such as ethyl dipropylcarbamate. masterorganicchemistry.com The utility of any carbamate protecting group is defined by its stability to various reagents and the conditions required for its cleavage. The N,N-dipropyl substitution on the nitrogen atom influences the steric and electronic environment of the carbamate group, which in turn affects its reactivity.

The stability of the carbamate bond can be modulated by the nature of the alkyl or aryl groups attached to both the nitrogen and the oxygen atoms. youtube.com For ethyl dipropylcarbamate, the two propyl groups on the nitrogen atom provide steric bulk, which can enhance stability against certain nucleophilic or basic conditions compared to less hindered carbamates. However, like other simple alkyl carbamates, it is generally stable to many reagents used in peptide synthesis but can be cleaved under specific, often harsh, conditions. daneshyari.comorganic-chemistry.org

The selection of a protecting group strategy often depends on the need for "orthogonal" protection, where different protecting groups on a molecule can be removed under distinct conditions without affecting one another. masterorganicchemistry.com Ethyl dipropylcarbamate, as a simple N,N-dialkyl carbamate, would theoretically be removable under strong acidic or specific reductive conditions, differing from groups like Fmoc, which is base-labile. masterorganicchemistry.commasterorganicchemistry.com

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., Trifluoroacetic Acid, TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂-O-CO- | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Base (e.g., Piperidine) masterorganicchemistry.com |

| Carbamic acid, dipropyl-, ethyl ester | - | (CH₃CH₂CH₂)₂N-CO-O-CH₂CH₃ | Hypothesized: Strong acid or specific nucleophilic/reductive methods daneshyari.comorganic-chemistry.org |

Exploration in Industrial Chemical Processes and Specialty Chemical Manufacturing

In the realm of industrial chemistry, carbamates serve as crucial intermediates, solvents, and building blocks for a wide range of products. nih.govacs.org While ethyl dipropylcarbamate is not a large-scale commodity chemical, its structure is relevant to several areas of specialty chemical manufacturing.

One of the most significant industrial applications of the carbamate linkage is in the production of polyurethanes. wikipedia.org Although polyurethanes are typically formed from the reaction of isocyanates with alcohols, carbamate esters can be used as precursors to isocyanates. wikipedia.orgrsc.org The conversion of carbamate esters to isocyanates can be achieved under specific conditions, providing an alternative route that may avoid the direct handling of highly toxic phosgene (B1210022), a common isocyanate precursor. rsc.org

Furthermore, the general class of carbamates finds extensive use in the agrochemical industry as pesticides and herbicides. taylorandfrancis.comresearchgate.net For example, the related compound S-Ethyl dipropylthiocarbamate (EPTC) is a well-known herbicide. nih.govepa.gov This highlights the potential for N,N-dialkyl carbamate structures to be incorporated into biologically active molecules. Research in specialty chemicals often involves synthesizing and screening libraries of related compounds, and ethyl dipropylcarbamate could serve as a scaffold or intermediate in the development of new specialty products.

The synthesis of carbamates can be achieved through various methods, including the reaction of amines with chloroformates or the direct reaction of amines, carbon dioxide, and an alkylating agent. wikipedia.orgorganic-chemistry.org These synthesis routes are scalable and relevant to industrial processes. The properties of ethyl dipropylcarbamate, such as its boiling point and solubility, would dictate its suitability as a solvent or reaction medium in specific manufacturing applications.

| Industrial Process | General Role of Carbamates | Potential Relevance of Ethyl Dipropylcarbamate |

|---|---|---|

| Polymer Synthesis | Serve as precursors to isocyanates for polyurethane production. wikipedia.orgrsc.org | Could be converted to dipropylcarbamoyl isocyanate. |

| Agrochemicals | Act as the core functional group in many herbicides and insecticides. taylorandfrancis.com | Structural analog to active compounds like EPTC; potential intermediate. nih.gov |

| Specialty Chemicals | Used as synthetic intermediates and building blocks. nih.gov | Serves as a reagent for introducing the dipropylamino-carbonyl group. |

| Organic Synthesis | Can function as solvents or reaction modifiers. acs.org | Its physical properties would determine its utility as a specialty solvent. |

Environmental and Biochemical Interactions of Carbamic Acid, Dipropyl , Ethyl Ester Mechanistic Research Excluding Organismal Effects

Abiotic Degradation Pathways in Environmental Matrices

The environmental fate of carbamate (B1207046) esters is significantly influenced by abiotic processes that break down the molecule without biological intervention. The primary pathways for this degradation are hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For carbamate esters, this process involves the cleavage of the ester linkage, yielding an alcohol, an amine, and carbon dioxide. The rate of hydrolysis is highly dependent on pH and temperature.

The hydrolysis of esters can be catalyzed by either acids or bases. libretexts.org

Acid-Catalyzed Hydrolysis : In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This process is typically reversible and slower than base-catalyzed hydrolysis. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not reactive towards the alcohol. libretexts.orgchemguide.co.uk This is the more common and faster pathway for the degradation of many esters in the environment. chemguide.co.uk

However, N,N-disubstituted carbamates, such as ethyl dipropylcarbamate, are noted for their relative stability. Studies on analogous N,N-disubstituted carbamate esters have shown them to be stable in both buffer and plasma solutions, in contrast to their N-monosubstituted counterparts, which are often highly unstable and hydrolyze rapidly. nih.gov This stability is attributed to the electronic and steric effects of the two alkyl groups on the nitrogen atom, which reduce the electrophilicity of the carbonyl carbon and hinder the approach of nucleophiles like water or hydroxide ions.

Table 1: General Conditions for Ester Hydrolysis

| Condition | Catalyst | General Mechanism | Reversibility | Relative Rate for Carbamates |

|---|---|---|---|---|

| Acidic (low pH) | H+ | Protonation of carbonyl oxygen followed by nucleophilic attack by H2O. | Reversible | Slow |

| Neutral (pH ~7) | Water (uncatalyzed) | Direct nucleophilic attack by H2O. | Reversible | Very Slow |

| Alkaline (high pH) | OH- | Nucleophilic attack by hydroxide ion on the carbonyl carbon. | Irreversible | Fast |

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For many organic molecules, this is a significant environmental degradation pathway. The specific photodegradation mechanisms for ethyl dipropylcarbamate have not been detailed in available research. However, for the general class of carbamates, photodegradation can proceed through several potential pathways:

Photolysis of the Ester Bond : The energy from UV radiation can be sufficient to cleave the ester C-O bond, leading to the formation of carbamic acid and alkene radicals, or other corresponding fragments. The carbamic acid intermediate is unstable and would subsequently decompose to dipropylamine (B117675) and carbon dioxide.

N-C Bond Cleavage : Another potential pathway is the cleavage of the nitrogen-carbon bonds of the propyl groups, leading to the formation of various radical species that can undergo further reactions.

Photooxidation : In the presence of oxygen and photosensitizing agents (like humic substances in natural waters), indirect photodegradation can occur. This involves the formation of highly reactive oxygen species (e.g., hydroxyl radicals) that can attack the carbamate molecule at various sites, leading to its mineralization.

The efficiency of these processes depends on factors such as the wavelength of light, the presence of other substances in the environment, and the chemical structure of the carbamate itself.

Biochemical Interactions with Isolated Enzymatic Systems

Carbamate esters are widely recognized for their ability to interact with and inhibit certain enzymes, most notably cholinesterases. taylorandfrancis.comnih.gov This interaction is the basis for the biological activity of many carbamate-containing compounds.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Carbamate esters act as inhibitors of AChE by a mechanism analogous to the enzyme's natural substrate, acetylcholine. taylorandfrancis.com

The process involves the carbamate acting as a substrate for AChE. The serine hydroxyl group in the active site of the enzyme attacks the carbonyl carbon of the carbamate. This results in the release of the alcohol portion (ethanol, in the case of ethyl dipropylcarbamate) and the formation of a carbamoylated enzyme intermediate. taylorandfrancis.com This intermediate is a relatively stable covalent adduct where the dipropyl-carbamic acid moiety is attached to the serine residue. taylorandfrancis.com

Unlike the acetylated enzyme formed with acetylcholine, which is hydrolyzed in microseconds, the carbamoylated enzyme is much more resistant to hydrolysis, with a half-life that can range from minutes to hours. taylorandfrancis.com This effectively inactivates the enzyme, preventing it from breaking down acetylcholine. This inhibition is considered reversible because the carbamoyl-enzyme bond will eventually hydrolyze, regenerating the free, active enzyme. taylorandfrancis.com N,N-disubstituted carbamates have been shown to be potent inhibitors of butyrylcholinesterase, a related enzyme, and less potent, but still active, inhibitors of acetylcholinesterase. nih.gov

The interaction between a carbamate inhibitor (CX) and an enzyme (E) can be described by a two-step kinetic model, similar to that of a substrate.

Step 1: Formation of the Michaelis Complex E + CX ⇌ E·CX (k_1 / k_-1)

Step 2: Carbamoylation of the Enzyme E·CX → E-C + XOH (k_2)

Step 3: Decarbamoylation (Regeneration) of the Enzyme E-C + H₂O → E + COOH (k_3)

Here, E·CX is the reversible enzyme-inhibitor complex, E-C is the carbamoylated (inactivated) enzyme, and XOH is the alcohol leaving group. The rate constants k₁, k₋₁, k₂, and k₃ describe the association, dissociation, carbamoylation, and decarbamoylation steps, respectively.

Table 2: Generalized Kinetic Scheme of AChE Inhibition by Carbamates

| Kinetic Step | Reaction | Rate Constant | Description |

|---|---|---|---|

| Binding/Association | E + CX → E·CX | k₁ | The initial reversible binding of the carbamate to the enzyme's active site. |

| Dissociation | E·CX → E + CX | k₋₁ | The dissociation of the unbound carbamate from the enzyme. |

| Carbamoylation | E·CX → E-C + XOH | k₂ | The covalent modification of the enzyme's serine residue, leading to inactivation. |

| Decarbamoylation | E-C + H₂O → E + COOH | k₃ | The slow, hydrolytic regeneration of the active enzyme. |

Q & A

Q. What are the optimal synthetic routes for Carbamic acid, dipropyl-, ethyl ester, and how do reaction parameters influence yield and purity?

The synthesis typically involves reacting dipropylamine with ethyl chloroformate under controlled conditions. Key parameters include:

- Temperature : Maintaining 0–5°C during amine activation minimizes side reactions (e.g., hydrolysis of the chloroformate) .

- pH : A slightly alkaline medium (pH 8–9) ensures efficient nucleophilic substitution while avoiding carbamate decomposition .

- Solvent choice : Non-polar solvents (e.g., dichloromethane) improve yield by stabilizing intermediates .

Yield optimization requires in-situ monitoring via TLC or HPLC, with reported yields ranging from 65–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- NMR spectroscopy : H and C NMR confirm ester and carbamate functional groups. The ethyl ester proton triplet typically appears at δ 1.2–1.4 ppm, while the carbamate carbonyl resonates at δ 155–160 ppm in C NMR .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) validate the molecular formula, with fragmentation patterns distinguishing dipropylamine and ethyl ester moieties .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the compound’s stability vary under different storage conditions?

Carbamic acid esters hydrolyze in aqueous or acidic environments, releasing dipropylamine and carbon dioxide. Stability studies recommend:

- Storage : Anhydrous conditions at –20°C in inert atmospheres (argon) to prevent hydrolysis .

- Handling : Avoid prolonged exposure to moisture or UV light, which accelerates degradation (verified via accelerated stability testing) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported toxicological data (e.g., carcinogenicity vs. non-carcinogenicity)?

Discrepancies arise from outdated study designs (e.g., inadequate sample sizes or exposure durations). To address this:

- Updated in vivo models : Use transgenic rodent models (e.g., Tg.rasH2 mice) for accelerated carcinogenicity testing, ensuring compliance with OECD guidelines .

- Mechanistic studies : Evaluate genotoxicity via Ames tests and Comet assays to distinguish direct DNA damage from epigenetic effects .

Current evidence suggests no significant carcinogenic risk at sub-lethal doses, contrasting with older studies on ethyl carbamate (urethane) .

Q. How can computational modeling predict the compound’s enzyme inhibition mechanisms?

- Molecular docking : Simulate binding to target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina. The dipropyl group’s hydrophobicity may enhance binding to enzyme active sites .

- QSAR models : Correlate substituent effects (e.g., ester chain length) with inhibitory potency. Ethyl esters generally show higher bioavailability than methyl analogs .

Experimental validation via kinetic assays (e.g., IC determination) is critical to confirm predictions .

Q. What strategies mitigate hydrolysis in biological systems to prolong therapeutic activity?

- Prodrug design : Modify the ester group (e.g., replace ethyl with pivaloyloxymethyl) to slow enzymatic hydrolysis .

- Nanocarrier encapsulation : Liposomal formulations reduce aqueous exposure, as demonstrated in vitro with a 3.5-fold increase in half-life .

Q. How do structural modifications (e.g., alkyl chain length) influence biological activity across carbamate analogs?

Comparative studies reveal:

| Substituent | Activity Trend | Example Application |

|---|---|---|

| Ethyl ester | Moderate metabolic stability | Antifungal agents |

| Propenyl ester | Enhanced reactivity | HDAC inhibition |

| Dipropylamine | Increased lipophilicity | CNS-targeted drugs |

| Adjusting the amine or ester group balances solubility and membrane permeability, guided by LogP calculations . |

Data Contradiction Analysis

Q. How should researchers address conflicting reports on soil microorganism interactions?

Discrepancies arise from varying soil pH or microbial communities. Standardize testing via:

- OECD 216 guidelines : Assess metabolic byproducts (e.g., CO evolution) in different soil types .

- Metagenomic profiling : Identify microbial taxa responsible for carbamate degradation using 16S rRNA sequencing .

Methodological Recommendations

- Synthesis : Prioritize Schotten-Baumann conditions for scalability .

- Toxicity screening : Combine in vitro (HEK293 cell viability) and in vivo (zebrafish embryotoxicity) models .

- Data validation : Cross-reference chemical databases (PubChem, ChemIDplus) while excluding non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.